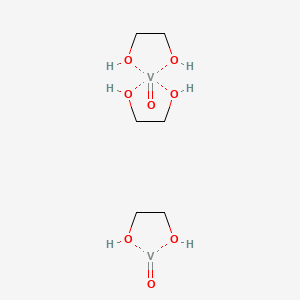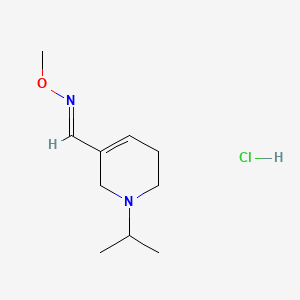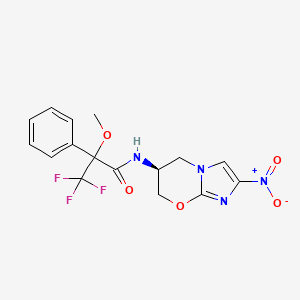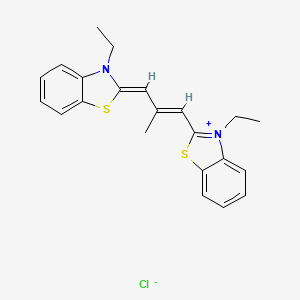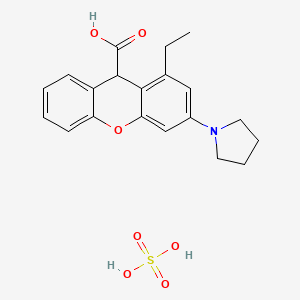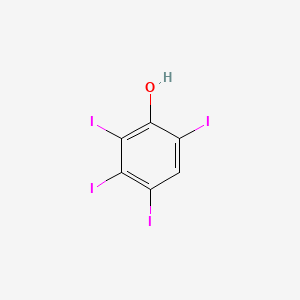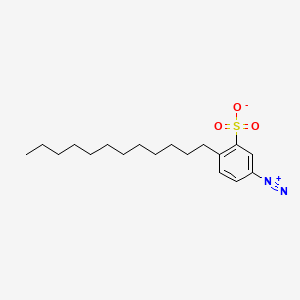
4-Dodecyl-3-sulphonatobenzenediazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-DODECYL-3-SULFONATOBENZENEDIAZONIUM is a chemical compound with the molecular formula C18H28N2O3S. It is a diazonium salt, which is a class of organic compounds characterized by the presence of a diazonium group (-N2+). This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-DODECYL-3-SULFONATOBENZENEDIAZONIUM typically involves the diazotization of 4-DODECYL-3-SULFONATOBENZENEDIAZONIUM. The process begins with the sulfonation of dodecylbenzene to produce 4-DODECYL-3-SULFONATOBENZENEDIAZONIUM. This intermediate is then subjected to diazotization using sodium nitrite (NaNO2) and hydrochloric acid (HCl) under cold conditions to form the diazonium salt.
Industrial Production Methods
In industrial settings, the production of 4-DODECYL-3-SULFONATOBENZENEDIAZONIUM follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves continuous monitoring of temperature and pH to maintain the stability of the diazonium salt.
Chemical Reactions Analysis
Types of Reactions
4-DODECYL-3-SULFONATOBENZENEDIAZONIUM undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide (KI), copper(I) chloride (CuCl), and sodium hydroxide (NaOH). These reactions are typically carried out at low temperatures to prevent decomposition of the diazonium salt.
Coupling Reactions: These reactions often use phenols or aromatic amines in the presence of a base such as sodium carbonate (Na2CO3).
Reduction Reactions: Reducing agents like sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include halogenated benzenes, phenols, and aromatic amines.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: The major product is the corresponding amine.
Scientific Research Applications
4-DODECYL-3-SULFONATOBENZENEDIAZONIUM has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of azo dyes and other aromatic compounds.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a labeling reagent for biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a diagnostic tool.
Industry: It is used as a surfactant in detergents and cleaning agents, as well as in the formulation of emulsions and dispersions.
Mechanism of Action
The mechanism of action of 4-DODECYL-3-SULFONATOBENZENEDIAZONIUM involves its ability to form stable diazonium ions, which can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of a wide range of products. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
4-DODECYL-3-SULFONATOBENZENEDIAZONIUM: Known for its surfactant properties and use in industrial applications.
4-DODECYL-3-SULFONATOBENZENEDIAZONIUM: Similar in structure but may have different functional groups or substituents.
Uniqueness
4-DODECYL-3-SULFONATOBENZENEDIAZONIUM is unique due to its specific combination of a long alkyl chain and a diazonium group, which imparts both surfactant properties and high reactivity. This makes it versatile for use in various chemical reactions and industrial applications.
Properties
CAS No. |
94160-09-5 |
|---|---|
Molecular Formula |
C18H28N2O3S |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
5-diazonio-2-dodecylbenzenesulfonate |
InChI |
InChI=1S/C18H28N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17(20-19)15-18(16)24(21,22)23/h13-15H,2-12H2,1H3 |
InChI Key |
UVAVRRTWWLTJOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C=C(C=C1)[N+]#N)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


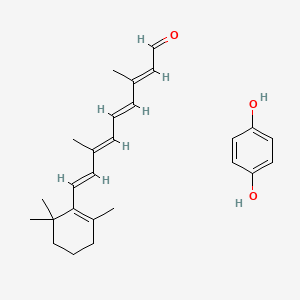

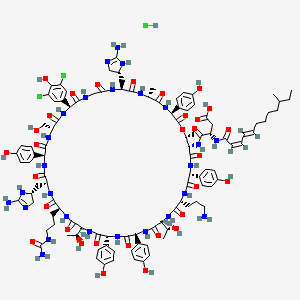

![4-Imino-1,7-dihydropyrazolo[3,4-d][1,3]thiazine-6-thione; pyridine](/img/structure/B12714704.png)
